Bufanolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29565-35-3 |
|---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(5R)-5-[(8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one |
InChI |
InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17?,18-,19+,20+,21-,23-,24+/m0/s1 |
InChI Key |
PXOHOSHERMSUCD-YQMMVUDVSA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CCC(=O)OC4)CCC5[C@@]3(CCCC5)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |
Other CAS No. |
24887-77-2 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Characterization Methodologies
Isolation from Amphibian Gland Secretions
Amphibian skin glands, particularly the granular glands of toads belonging to the genus Bufo, are a significant source of bufanolides and bufadienolides. researchgate.netispub.com These compounds are part of the amphibian's defense mechanism against predators and pathogens. researchgate.netispub.com The secretions can contain a complex mixture of chemicals, including bufadienolides, peptides, biogenic amines, and alkaloids. researchgate.netresearchgate.net
Species-Specific Bufanolide Profiles
The composition of bufanolides and bufadienolides in amphibian secretions can vary significantly between species. ispub.com This species-specific variation leads to distinct this compound profiles. For instance, the traditional Chinese medicine ChanSu, derived from the secretions of Bufo gargarizans, contains a multitude of chemicals, including cinobufagin (B1669057), resibufogenin (B1668039), and bufalin (B1668032). medkoo.com Different substitutions in the side-chain or side groups of bufadienolides contribute to the diversity of derivatives, and these substitutions can differ from species to species. ispub.com
Elucidation of Novel this compound Derivatives
Research continues to identify and characterize novel this compound derivatives from amphibian sources. Advanced analytical techniques are crucial in this process. For example, ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-Q-TOFMS) has been used for the systematic screening and characterization of bufadienolides in toad skin. nih.gov This method allows for the differentiation of novel from known compounds and the characterization of new stereoisomers. nih.gov One study using this technique screened out a total of 39 bufadienolides from Bufo bufo gargarizans skin, characterizing 20 putative novel compounds, including 8 stereoisomers, in addition to 19 known ones. nih.gov
Identification in Botanical Sources
Bufadienolides, the related compounds to bufanolides with two double bonds in the lactone ring, are also found in a limited number of plant families. lodz.plresearchgate.net While not as widespread as in amphibians, their presence in certain plant species highlights an independent evolutionary development or ecological interaction.
Diverse Plant Families Exhibiting this compound Presence
Bufadienolides have been identified in several plant families. These include:
Crassulaceae researchgate.net
Hyacinthaceae researchgate.net
Iridaceae researchgate.net
Melianthaceae researchgate.net
Ranunculaceae researchgate.net
Santalaceae researchgate.net
Within the Crassulaceae family, species of the genus Kalanchoe are noted sources of bufadienolides. lodz.plresearchgate.net For example, Kalanchoe daigremontiana has been reported to contain bufadienolides such as bersaldegenin and bryophyllin A. frontiersin.org The Hyacinthaceae family includes the sea squill (Drimia maritima, formerly Scilla maritima), from which scillaren (B1171841) A, one of the first described bufadienolides, was isolated. lodz.plnih.gov The Ranunculaceae family includes the genus Helleborus, from which bufadienolides like hellebrigenin (B1673045) and hellebrin (B89052) have been isolated. researchgate.net
Comparative Analysis of Plant-Derived Bufanolides
Comparative analysis of bufadienolides from different plant sources reveals variations in compound profiles and concentrations. For instance, studies on Kalanchoe daigremontiana extracts have shown the presence of bufadienolides, and their concentration can vary depending on the extraction method. frontiersin.org While comprehensive comparative data across all this compound-containing plant families is still developing, research on specific plants like sea squill has utilized techniques like HPLC-DAD-MSn to characterize the complex profile of extractive compounds, including bufadienolides, and even differentiate individual plant parts and developmental stages based on their bufadienolide content. nih.gov
Advanced Isolation and Purification Techniques
The isolation and purification of bufanolides and bufadienolides from complex natural matrices, such as amphibian secretions and plant extracts, require advanced techniques to obtain high purity compounds for structural elucidation and biological evaluation. hilarispublisher.com
Traditional methods like solvent extraction, liquid-liquid partitioning, and various forms of column chromatography (e.g., silica (B1680970) gel column chromatography) are often used in initial purification steps. medkoo.comhilarispublisher.com However, for isolating individual compounds and separating closely related derivatives or stereoisomers, more advanced chromatographic techniques are essential. hilarispublisher.comnih.gov
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of bufanolides. medkoo.comhilarispublisher.comahajournals.org Both reversed-phase HPLC and normal-phase liquid chromatography have been employed. nih.govnih.gov Preparative HPLC allows for the isolation of larger quantities of purified compounds. nih.govahajournals.org
High-speed counter-current chromatography (HSCCC) is another powerful technique for the preparative separation of bufadienolides from crude extracts, such as ChanSu. researchgate.netnih.gov This method, which does not use a solid support, can minimize irreversible adsorption and improve recovery. nih.gov Stepwise elution with a two-phase solvent system is often employed in HSCCC for separating multiple bufadienolides in a single run. researchgate.netnih.gov
Coupled techniques, such as reversed-phase liquid chromatography coupled with hydrophilic interaction chromatography (HILIC), have proven effective for isolating bufadienolides, including stereoisomers, from complex samples like toad skin. nih.gov Two-dimensional liquid chromatography (2D-LC), combining normal-phase and reversed-phase separation mechanisms, has also been developed to address coelution problems encountered with one-dimensional methods, significantly facilitating the characterization and isolation of bufadienolides in toad skin. nih.gov
The characterization of isolated bufanolides and bufadienolides relies heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) and Mass Spectrometry (MS). medkoo.comresearchgate.nethilarispublisher.comnih.gov These techniques provide detailed information about the structure, functional groups, and molecular weight of the isolated compounds, enabling their identification and the elucidation of novel structures. nih.govresearchgate.nethilarispublisher.com
Here is a table summarizing some bufadienolides and their sources mentioned:
| Compound Name | Source Species | Origin |
| Cinobufagin | Bufo gargarizans | Amphibian |
| Resibufogenin | Bufo gargarizans | Amphibian |
| Bufalin | Bufo gargarizans | Amphibian |
| Gamabufotalin | Bufo gargarizans | Amphibian |
| Arenobufagin | Bufo gargarizans | Amphibian |
| Telocinobufagin | Bufo gargarizans | Amphibian |
| Bufotalin | Bufo gargarizans | Amphibian |
| Cinobufotalin | Bufo gargarizans | Amphibian |
| Marinobufagenin (B191785) | Amphibian (various) | Amphibian |
| Bersaldegenin | Kalanchoe daigremontiana | Plant |
| Bryophyllin A | Kalanchoe daigremontiana | Plant |
| Scillaren A | Drimia maritima | Plant |
| Hellebrigenin | Helleborus thibetanus | Plant |
| Hellebrin | Helleborus thibetanus | Plant |
Chromatographic Separations for this compound Mixtures
Given the complex mixtures of bufanolides found in natural extracts, various chromatographic techniques are essential for their separation and purification researchgate.netresearchgate.net. High-performance liquid chromatography (HPLC) is a widely used method for the isolation and purification of bufadienolides researchgate.netresearchgate.netnih.gov. Both normal-phase and reversed-phase HPLC have been applied. For instance, a reversed-phase liquid chromatography method coupled with hydrophilic interaction chromatography has been successfully used to isolate and purify active bufadienolides from toad skin researchgate.net. Preparative high-speed counter-current chromatography (HSCCC) is another technique that has been developed for the isolation and purification of bufadienolides from Chan Su, utilizing specific solvent systems researchgate.net.
Chromatographic methods are often employed in a bio-guided isolation approach, where fractions are tested for biological activity to guide further purification steps researchgate.net.
Spectroscopic Approaches for Structural Determination
Spectroscopic methods are crucial for the structural elucidation of isolated bufanolides researchgate.netresearchgate.netstudypug.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, NOESY, HMQC, and HMBC), is extensively used to determine the connectivity of atoms and spatial arrangements within the molecule researchgate.netnih.govpitt.edu.
Mass Spectrometry (MS) provides essential information regarding the molecular mass and fragmentation patterns, which aids in determining the molecular formula and structural fragments researchgate.netresearchgate.netnih.govstudypug.com. High-resolution mass spectroscopy (HR-MS) is particularly useful for obtaining accurate mass measurements nih.gov.
Infrared (IR) spectroscopy is employed to identify the presence of key functional groups within the this compound structure researchgate.netstudypug.com. UV-Visible (UV-Vis) spectroscopy can also provide information about conjugated systems, such as the pyrone ring present in bufadienolides nih.govnptel.ac.in.
The combination of data from these spectroscopic techniques allows for the comprehensive determination of the structure of this compound compounds studypug.compitt.edunptel.ac.in. In some cases, X-ray diffraction analysis can be used to confirm the structure, particularly for crystalline samples nih.gov.
Detailed research findings often involve the application of these techniques to characterize novel bufadienolides or to study the structural modifications of known compounds. For example, microbial transformation studies have utilized HR-MS and extensive NMR techniques to elucidate the structures of new hydroxylated derivatives of bufalin nih.gov.
Biosynthetic Pathways and Precursor Incorporation Studies
Mevalonate (B85504) Pathway Intermediates in Bufanolide Biogenesis
The biosynthesis of cholesterol itself proceeds through the mevalonate pathway, thus implicating this pathway as fundamental to the formation of bufanolides. nih.govnih.gov The mevalonate pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids, including cholesterol. nih.govresearchgate.net
Enzymatic Transformations in Biosynthetic Cascades
While cholesterol is the established starting point, the specific enzymatic transformations that convert it into the final this compound structures are complex and not fully elucidated. The pathway appears to differ between organisms.
In mammals, a key finding is that the biosynthesis of bufadienolides like marinobufagenin (B191785) proceeds independently of the cholesterol side-chain cleavage enzyme complex and the steroidogenic acute regulatory protein (StAR). nih.gov This suggests a unique enzymatic cascade that bypasses the formation of pregnenolone (B344588), a near-universal precursor for other steroid hormones. nih.gov
In amphibians, the pathway is also an active area of research. Although pregnenolone is not a precursor, some studies have identified enzymes typically involved in steroidogenesis that may play a role. ahajournals.org For instance, a cholesterol side-chain cleaving enzyme, BbgCYP11A1 (a cytochrome P450 enzyme), was identified in the toad Bufo bufo gargarizans and shown to convert cholesterol to pregnenolone in engineered yeast. nih.govfrontiersin.org This finding presents a potential divergence from the mammalian pathway, though its exact role in the complete toad biosynthetic pathway remains to be fully confirmed. Additionally, other enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been characterized in Bufo species and are considered possibly involved in the modification of the steroid nucleus during this compound biosynthesis. nih.gov The extensive hydroxylation and modification of the steroid core likely involve a suite of cytochrome P450 enzymes. frontiersin.org
Microbial Biotransformation for this compound Modification
Microbial biotransformation offers a powerful method for modifying the structure of bufanolides, leading to the creation of novel derivatives. frontiersin.orgmedcraveonline.com This process utilizes whole microbial cells or their enzymes to perform specific chemical reactions, such as hydroxylation, acetylation, and ring cleavage, which can be difficult to achieve through conventional chemical synthesis. medcraveonline.com
Research has shown that various microorganisms can effectively transform natural bufanolides into new compounds. For example, the bacterium Nocardia sp. has been used to biotransform resibufogenin (B1668039), cinobufagin (B1669057), and bufalin (B1668032). nih.gov A notable transformation was the conversion of resibufogenin into 3-acetyl-15β-hydroxyl bufotalin, a reaction involving an unusual cleavage of the 14β,15β-epoxy ring and regioselective acetoxylation. nih.gov
Fungi are also potent biocatalysts for these transformations. The fungus Mucor spinosus was found to produce twelve different hydroxylated products from bufalin. nih.gov These new derivatives featured hydroxyl groups added at novel positions on the steroid nucleus, such as C-1β, C-7β, C-11β, C-12β, and C-16α. nih.gov Such modifications can significantly alter the biological activity of the parent compound, providing a valuable tool for generating new this compound analogues for further study. nih.govnih.gov
Table 1: Examples of Microbial Biotransformation of Bufanolides
| Original this compound | Microorganism | Key Transformation Reaction(s) | Resulting Product(s) | Reference |
|---|---|---|---|---|
| Resibufogenin | Nocardia sp. NRRL 5646 | 14β,15β-epoxy ring cleavage, Acetoxylation | 3-acetyl 15β-hydroxyl bufotalin | nih.gov |
| Cinobufagin | Nocardia sp. NRRL 5646 | Regioselective acetylation | Acetylated cinobufagin derivatives | nih.gov |
| Bufalin | Nocardia sp. NRRL 5646 | Regioselective acetylation | Acetylated bufalin derivatives | nih.gov |
| Bufalin | Mucor spinosus | Hydroxylation | Mono- and dihydroxylated derivatives at C-1β, C-7β, C-11β, C-12β, C-16α | nih.gov |
Chemical Synthesis and Semi Synthetic Strategies for Bufanolides
Total Synthesis Methodologies of Bufanolide Scaffolds
The total synthesis of bufanolides presents a formidable challenge to synthetic organic chemists due to the presence of a rigid tetracyclic steroidal core, multiple stereocenters, and a functionally sensitive α-pyrone lactone ring. Various ingenious strategies have been developed to construct this complex molecular framework, addressing the stereochemical and regiochemical intricacies of the target molecules.
The construction of the A/B/C/D ring system of the steroid nucleus is a cornerstone of this compound total synthesis. A variety of synthetic strategies have been employed, often involving the sequential annulation of the constituent rings.
One of the most powerful and widely used methods for the construction of the steroidal core is the Diels-Alder reaction . This [4+2] cycloaddition provides a convergent and stereocontrolled route to the cyclohexene core, which can be further elaborated to form the complete tetracyclic system. The versatility of the Diels-Alder reaction allows for the introduction of various substituents and functionalities on the diene and dienophile, enabling the synthesis of a diverse range of steroid skeletons. Intramolecular Diels-Alder reactions have also been effectively utilized to construct the polycyclic framework in a single, highly complex transformation.
Annulation reactions , which involve the formation of a new ring onto a pre-existing one, are also central to steroid synthesis. The Robinson annulation, a tandem Michael addition followed by an aldol condensation, has been a workhorse in the construction of the A and C rings of the steroid nucleus. Other notable annulation strategies include the Torgov-Smith and related approaches, which have been instrumental in the synthesis of various steroidal natural products.
Biomimetic approaches that mimic the proposed biosynthetic pathways of steroids have also inspired elegant synthetic strategies. These approaches often involve polyene cyclizations, where a linear precursor is induced to cyclize in a cascade-like fashion to generate the tetracyclic core. These biomimetic syntheses can be remarkably efficient in establishing multiple stereocenters in a single step.
A summary of key strategies for the construction of the this compound steroidal core is presented in the table below.
| Strategy | Description | Key Features |
| Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene ring. | High stereocontrol, convergence, versatility in substituent introduction. |
| Annulation Reactions | Sequential ring formation, such as the Robinson annulation. | Stepwise construction of the ring system, well-established methodology. |
| Biomimetic Polyene Cyclization | Cascade cyclization of a linear polyene precursor to form the tetracyclic core. | High efficiency in stereocenter formation, mimics natural biosynthetic pathways. |
The stereoselective installation of the α-pyrone (lactone) ring at the C17 position of the steroidal core is a critical and often challenging step in the total synthesis of bufanolides. The correct stereochemistry at C17 is crucial for the biological activity of these compounds.
A common strategy involves the construction of the lactone ring from a C17-functionalized steroid precursor. This can be achieved through various lactonization methods. For instance, the oxidation of a C17 side chain containing a furan or a suitable diene precursor can lead to the formation of the pyrone ring.
The House-Meinwald rearrangement has been utilized in the synthesis of some bufadienolides. This Lewis acid-catalyzed rearrangement of an epoxide can establish the desired stereocenter at C17. nih.gov For example, a regioselective scandium(III) trifluoromethanesulfonate catalyzed House-Meinwald rearrangement has been employed to establish the β-17 configuration. nih.gov
Catalytic asymmetric synthesis offers a powerful approach to control the stereochemistry of the lactone ring. The use of chiral catalysts can enantioselectively guide the formation of key intermediates, ensuring the desired stereochemical outcome. This can involve asymmetric aldol reactions, Michael additions, or other carbon-carbon bond-forming reactions to construct the lactone precursor with high enantiopurity.
Furthermore, a stereospecific 1,2-hydride shift promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been reported to establish the β-oriented 2-pyrone ring in a unified total synthesis of five different bufadienolides. researchgate.net
Semi-Synthetic Derivatization from Natural Bufanolides
Semi-synthesis, starting from readily available natural bufanolides, provides an efficient and practical route to a wide array of novel derivatives. This approach circumvents the often lengthy and arduous process of total synthesis and allows for the targeted modification of specific functionalities within the this compound scaffold.
Natural bufanolides often possess multiple hydroxyl groups at various positions on the steroidal core. The selective functionalization of these hydroxyl groups is a key strategy for creating new analogs with altered polarity, bioavailability, and biological activity.
Regioselective acylation , such as acetylation, can be achieved by taking advantage of the different steric and electronic environments of the hydroxyl groups. For instance, primary hydroxyl groups are generally more reactive than secondary ones. Enzymatic catalysis, using lipases, has also been shown to be a highly effective method for achieving regioselective acylation of cardiac glycosides, including bufanolides. mdpi.com
Regioselective glycosylation is another important modification, as the sugar moieties of cardiac glycosides play a crucial role in their pharmacokinetic and pharmacodynamic properties. Chemical glycosylation methods often require a careful strategy of protecting and deprotecting hydroxyl groups to achieve the desired regioselectivity. The use of boronic acid esters as traceless protecting groups has been explored for the regioselective glycosylation of polyhydroxylated steroids. nih.gov Enzymatic and chemoenzymatic approaches are also emerging as powerful tools for the site-specific introduction of sugar units.
The table below summarizes common regioselective functionalization reactions of this compound hydroxyl groups.
| Functionalization | Reagents/Methods | Selectivity |
| Acylation | Acyl chlorides, anhydrides, enzymatic (lipases) | Primary > Secondary; steric and electronic control |
| Glycosylation | Glycosyl donors, protecting group strategies, enzymatic | Controlled by protecting groups or enzyme specificity |
The α-pyrone ring is a defining feature of bufanolides and a critical determinant of their biological activity. Modifications to this moiety can have a profound impact on the compound's properties.
Chemical modifications can include hydrogenation of the double bonds in the pyrone ring to produce the corresponding dihydropyrone or tetrahydropyran derivatives. Ring-opening reactions of the lactone can be achieved under basic or acidic conditions, providing access to seco-bufanolides. Subsequent recyclization can lead to the formation of novel heterocyclic systems.
Furthermore, the pyranone ring can be a scaffold for the introduction of new substituents through various chemical transformations, although the sensitivity of this moiety to certain reaction conditions must be carefully considered.
Cross-Coupling Reactions in this compound Assembly
Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex molecules, and their application in this compound synthesis has been transformative. nih.gov These reactions provide a powerful and efficient means of forming carbon-carbon bonds, which is essential for the construction of the this compound scaffold.
The Stille cross-coupling reaction , which involves the coupling of an organostannane with an organic halide or triflate, has been a particularly valuable tool. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, the Stille reaction is frequently used to couple a suitable α-pyrone-containing organostannane with a C17-functionalized steroid, such as a vinyl triflate or iodide. nih.gov This strategy allows for the late-stage introduction of the sensitive pyrone moiety, which is advantageous as it avoids exposing this functional group to harsh reaction conditions in the early stages of the synthesis.
The Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organic halide or triflate, is another widely used palladium-catalyzed reaction in organic synthesis. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org Its milder reaction conditions and the lower toxicity of the boron reagents compared to tin reagents make it an attractive alternative to the Stille reaction. The Suzuki coupling has also been successfully employed for the installation of the pyrone ring in this compound synthesis.
The table below highlights the application of key cross-coupling reactions in this compound synthesis.
| Reaction | Coupling Partners | Catalyst | Key Application |
| Stille Coupling | Organostannane + Organic Halide/Triflate | Palladium complex | Late-stage introduction of the α-pyrone ring |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Palladium complex | Formation of the α-pyrone ring |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis has emerged as a powerful strategy for the structural modification of bufanolides, combining the precision of enzymatic catalysis with the efficiency of chemical synthesis. This approach offers significant advantages, including high regio- and stereoselectivity under mild reaction conditions, often circumventing the need for complex protection and deprotection steps that are common in traditional organic synthesis. The application of enzymes in the synthesis of this compound derivatives has primarily focused on glycosylation and hydroxylation, aiming to enhance their pharmacological properties and reduce toxicity.
Enzymatic glycosylation is a key chemoenzymatic strategy to modify bufanolides. By attaching sugar moieties to the this compound core, it is possible to significantly improve their water solubility and modulate their biological activity. A notable example is the glycosylation of bufalin (B1668032). In one efficient chemoenzymatic approach, a chemically synthesized sugar donor, 2-chloro-4-nitrophenyl-1-O-β-D-glucoside, was used in conjunction with two glycosyltransferases, Loki and ASP. This method yielded both a monoglycoside, bufalin-3-O-β-D-glucopyranoside, and a diglycoside, bufalin-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]. nih.govresearchgate.net This combined chemo-enzymatic strategy demonstrated a significant improvement in yield compared to purely chemical or enzymatic methods, with the monoglycoside and diglycoside being produced in 68% and 21% yields, respectively nih.gov. The resulting glycosides exhibited markedly increased water solubility, with the mono- and di-glycosylated forms being 13.1 and 53.7 times more soluble than the parent bufalin, respectively nih.gov. Interestingly, the monoglycosylated derivative showed more potent inhibitory activity against Na+, K+-ATPase than bufalin, while the diglycosylated version was less potent nih.gov.
Another significant area of chemoenzymatic synthesis involves microbial transformation, which utilizes whole-cell biocatalysts to introduce functional groups at specific positions on the this compound steroid nucleus. Fungi, in particular, have proven to be effective for the hydroxylation of bufanolides. For instance, the fungus Mucor spinosus has been successfully employed for the biotransformation of both bufalin and cinobufagin (B1669057). When Mucor spinosus was used to transform bufalin, it yielded two minor products, 7β,15α-dihydroxybufalin and 5β,7β-dihydroxybufalin nih.gov. In the case of cinobufagin, Mucor spinosus produced three metabolites: 1β-hydroxy-cinobufagin, 12β-hydroxy-cinobufagin, and 1β,12β-dihydroxy-cinobufagin researchgate.net. Similarly, Cunninghamella blakesleana has been shown to catalyze the specific 12α-hydroxylation of bufalin, producing 12α-hydroxybufalin and 7β,12α-dihydroxybufalin as the major metabolites nih.gov. These microbial hydroxylation reactions introduce hydroxyl groups at positions that are challenging to functionalize through conventional chemical methods, thereby providing access to novel this compound derivatives.
The table below summarizes key research findings on the chemoenzymatic synthesis of bufanolides, detailing the substrate, the enzymatic method employed, and the resulting products.
| Substrate | Enzymatic Method | Enzyme/Microorganism | Product(s) | Key Findings |
| Bufalin | Glycosylation | Glycosyltransferases (Loki and ASP) | Bufalin-3-O-β-D-glucopyranoside and Bufalin-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside)] | Increased water solubility and modulated Na+, K+-ATPase inhibitory activity. nih.govresearchgate.net |
| Bufalin | Hydroxylation | Mucor spinosus | 7β,15α-dihydroxybufalin and 5β,7β-dihydroxybufalin | Production of novel dihydroxylated bufalin derivatives. nih.gov |
| Cinobufagin | Hydroxylation | Mucor spinosus | 1β-hydroxy-cinobufagin, 12β-hydroxy-cinobufagin, and 1β,12β-dihydroxy-cinobufagin | Generation of new hydroxylated cinobufagin metabolites. researchgate.net |
| Bufalin | Hydroxylation | Cunninghamella blakesleana | 12α-hydroxybufalin and 7β,12α-dihydroxybufalin | Specific hydroxylation at the 12α position. nih.gov |
Structure Activity Relationship Sar and Structural Modification Research
Elucidation of Key Structural Determinants for Biological Activity Profiles
The core steroid skeleton and the attached lactone ring are fundamental to bufanolide activity daffodilvarsity.edu.bd. Studies have shown that the structure and conformation of the aglycone play a significant role in determining the potency of their biological activity researchgate.net. For bufadienolides (closely related to bufanolides), the 14β-hydroxyl group is considered crucial for activity, potentially by forming a hydrogen bond with a residue in the binding pocket researchgate.net. The configuration of the steroid rings also impacts activity; for bufadienolides, a cis-configuration in rings C and D appears to be associated with more potent cancer cell growth inhibition researchgate.net.
Impact of Specific Substituents on Cellular and Molecular Interactions
Influence of Hydroxyl Group Positions and Stereochemistry
Hydroxyl groups are common substituents on the this compound scaffold, and their position and stereochemistry are critical determinants of activity researchgate.net. For instance, the presence of a 3β-hydroxyl group is essential for glycoside formation in cardiac glycosides researchgate.net. However, the introduction of hydroxyl groups at positions 6, 11, and 15 has been reported to reduce cytotoxic activity in bufadienolides researchgate.net. Conversely, the 14β-hydroxyl group is often highlighted as important for the activity of bufadienolides researchgate.netcymitquimica.com. Studies on bufalin (B1668032) derivatives have shown that modifications at the C3 position can significantly influence cytotoxic activity nih.gov.
Role of the Lactone Ring Configuration
The lactone ring at the C-17β position is a defining feature of bufanolides and is essential for the biological activity of cardiac glycosides daffodilvarsity.edu.bdresearchgate.net. While bufanolides possess a saturated six-membered lactone ring, the related bufadienolides have an unsaturated six-membered lactone ring (α-pyrone ring) with two double bonds wikipedia.orglodz.plresearchgate.netresearchgate.net. The unsaturation in the lactone ring is considered important for the biological activity of cardiac glycosides daffodilvarsity.edu.bd. Opening or saturation of the lactone ring can lead to inactivity daffodilvarsity.edu.bd. The six-membered lactone ring of bufadienolides, for example, is known to interact with biological molecules, potentially through Michael addition with nucleophilic groups mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities nih.govnih.govijpsonline.com. This allows for the prediction of the activity of new or untested compounds and provides insights for rational drug design nih.govijpsonline.comnih.gov. QSAR studies on bufanolides and related bufadienolides have been conducted to understand the structural features that contribute to their biological effects, particularly cytotoxicity nih.govnih.govnih.gov.
Ligand-Binding Model Development and Pharmacophore Mapping
Ligand-binding models and pharmacophore mapping are key components of QSAR studies nih.govdovepress.comunina.itmdpi.com. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a compound to bind to a specific biological target and elicit a biological response dovepress.comunina.itslideshare.net. For bufadienolides, ligand-binding models have been developed using pharmacophore mapping programs to identify common structural features among active compounds nih.gov. These models help in understanding the crucial interactions between bufanolides and their receptors unina.it. Pharmacophore mapping can be based on known active ligands (ligand-based) or the structure of the target protein (structure-based) slideshare.net.
Comparative Molecular Field Analysis (CoMFA) in this compound Design
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that relates the biological activity of compounds to their 3D steric and electrostatic fields nih.govijpsonline.comiupac.orggoogle.com. In CoMFA, molecules are aligned, and their interaction energies with probe atoms are calculated at points in a surrounding grid ijpsonline.comgoogle.com. These interaction energies are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) ijpsonline.comgoogle.com. CoMFA studies have been applied to bufadienolides to correlate their steric and electrostatic properties with their cytotoxic activities nih.govnih.govnih.gov. These analyses can generate valuable models for predicting the activities of new this compound analogs and guide the design of compounds with improved properties nih.govnih.gov. For example, CoMFA models for bufadienolides have shown strong correlations between predicted and experimental activities, helping to identify key pharmacophores responsible for antitumor effects nih.govresearchgate.net.
| Compound Name | Structural Modification (Relative to Parent Scaffold) | Cell Line | IC50 (nM) | Reference |
| Bufalin | Parent this compound (Example) | HeLa | 0.76 | nih.gov |
| Bufalin Derivative 2 | C3-piperidinyl-4-carboxylate ester | HeLa | 0.34 | nih.gov |
| Bufalin | Parent this compound (Example) | A549 | 0.34 | nih.gov |
| Bufalin Derivative 2 | C3-piperidinyl-4-carboxylate ester | A549 | 0.34 | nih.gov |
| Gamabufotalin rhamnoside | Glycoside at C3, 14β-OH, 16β-OH (Example Bufadienolide) | Various Human Cancer Lines | <100 | nih.gov |
| Bufotalin | 14β-OH, 16β-OH (Example Bufadienolide) | Various Human Cancer Lines | <100 | nih.gov |
| Hellebrin (B89052) | Glycoside at C3, 14β-OH (Example Bufadienolide) | Various Human Cancer Lines | <100 | nih.gov |
| Hellebrigenin (B1673045) | 14β-OH (Example Bufadienolide Aglycone) | Various Human Cancer Lines | <100 | nih.gov |
Note: The IC50 values for Gamabufotalin rhamnoside, Bufotalin, Hellebrin, and Hellebrigenin are indicated as "<100 nM" based on the search result stating they displayed higher activity than ouabain (B1677812) and digoxin (B3395198) (IC50s in the nM range) nih.gov. Specific IC50 ranges were provided for some in another snippet researchgate.net. The values for Bufalin and Bufalin Derivative 2 are specific IC50 values reported for those compounds on the listed cell lines nih.gov. This table is illustrative of how SAR data is presented.
Conformational Analysis and Bioactive Conformation Studies
Conformational analysis of bufanolides is a critical aspect of understanding their interaction with biological targets, particularly the Na/K-ATPase (NKA), which is a primary target for many cardiotonic steroids, including bufanolides nih.govfrontiersin.org. The biological activity of bufanolides is intimately linked to their specific three-dimensional structure and the conformational states they adopt when binding to the NKA nih.govfrontiersin.org.
Studies comparing bufadienolides and cardenolides (which have a five-membered lactone ring) have highlighted the influence of the lactone ring structure on interaction with the NKA nih.govfrontiersin.org. Research indicates that bufadienolides may exhibit qualitative differences from cardenolides concerning the NKA conformations to which they can bind nih.gov. The C14-15 cyclization observed in some bufadienolides, such as resibufogenin (B1668039) and marinobufagin, has been shown to significantly impact the affinity for binding to the NKA in the E2P conformation and increase the velocity of K-pNPPase inhibition nih.gov.
Conformational studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have provided insights into the preferred conformations of bufanolides in solution researchgate.net. For instance, analysis of bufarenogin (B103089) and ψ-bufarenogin, epimers at C-12, revealed that the C-ring conformation is influenced by the hydroxyl group's stereochemistry at this position; the 12β-hydroxy function in bufarenogin favors a chair form for the C-ring, while the 12α-hydroxy function in ψ-bufarenogin leads to a boat form researchgate.net.
Research suggests that cardiotonic steroids bind to a preformed cavity in the NKA, and their binding can stabilize the enzyme in certain conformational states, particularly the E2P-like conformation frontiersin.org. The specific conformation stabilized by a particular this compound can influence the subsequent signaling cascades activated upon binding frontiersin.org.
Detailed research findings on the conformational analysis and bioactive conformations of specific bufanolides often involve:
NMR Spectroscopy: Used to determine the solution-state conformation of the molecules by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) researchgate.netnih.gov.
X-ray Crystallography: Provides high-resolution three-dimensional structures of bufanolides, either in isolation or in complex with their targets, although obtaining co-crystals with NKA can be challenging mdpi.com.
Computational Methods: Molecular docking and dynamics simulations are employed to predict binding poses, affinities, and conformational changes upon binding to the target protein researchgate.netnih.gov. These methods can help elucidate the bioactive conformation and the interactions stabilizing the complex pku.edu.cnnih.gov.
Studies have explored the impact of structural modifications on the conformation and activity of bufanolides. For example, the presence or absence of a carbohydrate moiety at C3 can influence the kinetics of NKA inhibition, suggesting an effect on binding or conformational transitions nih.gov. The relative configurations of the steroid rings (A, B, C, and D) also play a role in activity, with compounds having cis configurations in the C and D rings showing potent growth inhibitory effects in certain cancer cell lines researchgate.net.
While specific comprehensive data tables detailing the precise torsional angles or atomic coordinates for various this compound conformations across different studies are extensive and highly technical, research findings consistently point to the critical role of the steroid core's inherent cis-junctions and the C17 lactone ring's orientation in defining the bioactive conformation responsible for NKA interaction and downstream effects frontiersin.orgmdpi.comikiam.edu.ec.
Molecular and Cellular Mechanisms of Bufanolide Action
Interaction and Inhibition Kinetics with Na+/K+-ATPase Isoforms
The Na+/K+-ATPase is a ubiquitous enzyme composed of alpha and beta subunits, with the alpha subunit being the catalytic component. mdpi.commdpi.com In humans and mice, there are four isoforms of the alpha subunit (α1, α2, α3, and α4) and three isoforms of the beta subunit (β1, β2, and β3), which exhibit distinct tissue distribution patterns. mdpi.comgoogle.com Bufanolides, as a type of cardiac glycoside, bind to the extracellular part of the Na+/K+-ATPase, inhibiting its pump activity. wikipedia.orggoogle.com
Differential Affinity for Alpha Subunit Isoforms (α1, α2, α3, α4)
Research indicates that bufanolides and other cardiac steroids can exhibit differential binding affinities for the various alpha subunit isoforms of the Na+/K+-ATPase. nih.govnih.govnih.gov For instance, studies have shown that marinobufagenin (B191785), a bufadienolide, and ouabain (B1677812), another cardiac glycoside, display different affinities for the α1 and α3 isoforms. Marinobufagenin demonstrated a higher affinity for the α1 isoform found predominantly in vascular smooth muscle sarcolemma, while ouabain showed a higher affinity for the α3 isoform located in neuronal plasmalemma. nih.gov This differential affinity suggests that bufanolides may exert isoform-specific effects depending on the tissue and the specific alpha subunit isoforms expressed. nih.govnih.gov
While some studies suggest that all human Na+/K+-ATPase α-subunit isoforms have a similar affinity for cardiac glycosides, other findings highlight the potential for differential responsiveness based on isoform composition. nih.govmdpi.com The specific alpha isoform composition in different cell types and tissues can influence the particular effect of a bufanolide. nih.gov
Allosteric Modulation and Conformational Changes
The interaction of bufanolides with the Na+/K+-ATPase involves binding to a specific site on the enzyme, which leads to allosteric modulation and conformational changes. wikipedia.orgnih.gov The Na+/K+-ATPase cycles between two principal conformations, E1 and E2, during its transport cycle. mdpi.comnih.govelifesciences.org The binding of cardiac glycosides, including bufanolides, stabilizes the enzyme in the E2-P transition state, preventing the extrusion of sodium ions. wikipedia.org This stabilization and the resulting inhibition of ion transport are linked to conformational rearrangements within the enzyme's alpha and beta subunits. nih.gov
ATP also plays a critical role in modulating the conformational changes of the Na+/K+-ATPase, particularly accelerating the transition from the E2 to the E1 state. nih.gov Bufanolides, by stabilizing the E2-P state, interfere with this cycle, impacting the enzyme's ability to undergo the necessary conformational changes for efficient ion transport. wikipedia.orgnih.gov
Effects on Intracellular Ion Homeostasis
Inhibition of the Na+/K+-ATPase by bufanolides directly impacts intracellular ion concentrations, primarily leading to an increase in intracellular sodium and, consequently, intracellular calcium. wikipedia.orgresearchgate.netmdpi.com
Regulation of Intracellular Sodium and Calcium Concentrations
The primary function of the Na+/K+-ATPase is to pump three sodium ions out of the cell and two potassium ions into the cell, maintaining low intracellular sodium and high intracellular potassium concentrations. nih.govmdpi.com When bufanolides inhibit this pump, the efflux of sodium is reduced, leading to an accumulation of sodium ions inside the cell. wikipedia.orgresearchgate.net
The increase in intracellular sodium concentration ([Na+]i) subsequently affects the Na+/Ca2+ exchanger (NCX), a secondary transporter that typically uses the sodium gradient to extrude calcium from the cell. researchgate.netmdpi.com With a reduced sodium gradient, the efficiency of the NCX is diminished, leading to a decrease in calcium efflux or even a reversal of its activity, resulting in an increase in intracellular calcium concentration ([Ca2+]i). researchgate.netmdpi.com Studies with bufalin (B1668032) and cinobufagin (B1669057) have demonstrated an increase in intracellular calcium concentration in various cell types. nih.govnih.gov
Associated Cellular Responses to Ion Dysregulation
The dysregulation of intracellular sodium and calcium homeostasis triggered by bufanolides can lead to a cascade of cellular responses. Elevated intracellular calcium levels can activate various calcium-dependent enzymes and signaling pathways, influencing processes such as cell contractility, apoptosis, and proliferation. researchgate.netnih.gov
For example, the increase in intracellular calcium is believed to contribute to the positive inotropic effect observed with some cardiac glycosides by activating contractile elements in cardiac muscle cells. researchgate.netmdpi.com In other cell types, altered calcium homeostasis can induce apoptosis. nih.gov Studies have shown that bufalin and cinobufagin can induce apoptosis in cancer cells, which is associated with a sustained elevation of intracellular calcium. nih.gov Ion dysregulation, including calcium overload, can also contribute to the production of reactive oxygen species (ROS) and disrupt mitochondrial function. chemistryviews.orgphysiology.org
Modulation of Cellular Signaling Pathways
Beyond their direct impact on ion homeostasis, bufanolides have been shown to modulate a wide array of cellular signaling pathways. researchgate.netnih.gov The Na+/K+-ATPase is not only an ion pump but also functions as a signal transducer, forming signalosomes that can interact with and activate various signaling molecules. researchgate.netnih.gov
Bufalin, a well-studied this compound, has been reported to influence crucial signaling pathways such as NF-κB, MAPK, JAK-STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, and c-MET. researchgate.netnih.gov Modulation of these pathways can lead to diverse cellular outcomes, including effects on inflammation, proliferation, apoptosis, and metastasis. mdpi.comresearchgate.netfrontiersin.org
For instance, bufalin's anti-inflammatory properties are linked to its influence on NF-κB, MAPK, and JAK-STAT pathways, leading to the inhibition of pro-inflammatory mediators. researchgate.net In cancer cells, bufalin has been shown to inhibit proliferation and induce apoptosis by modulating pathways like PI3K/Akt/mTOR, JAK/STAT, and TRAIL-mediated pathways. mdpi.comresearchgate.netfrontiersin.org Cinobufagin has also been reported to induce apoptosis through pathways such as ROS/JNK/p38 and by inactivating Notch signaling. medkoo.com The interaction of bufanolides with the Na+/K+-ATPase signalosome can also activate Src kinase, further contributing to downstream signaling events. nih.gov
The ability of bufanolides to modulate multiple signaling pathways underscores their complex cellular pharmacology and their potential as therapeutic agents, particularly in the context of diseases involving dysregulated cell signaling. mdpi.comnih.gov
Induction of Apoptosis via Specific Signaling Cascades (e.g., mTOR, Akt, MAPK pathways)
Bufanolides, including compounds like bufalin and cinobufagin, are known to induce apoptosis in various cancer cell lines. researchgate.netnih.govjcancer.orgfrontiersin.orgmdpi.comwikipedia.orgmdpi.commedkoo.comnih.gov This induction is mediated through the modulation of several key signaling pathways. The Akt/mTOR pathway is frequently implicated, with bufalin shown to inactivate this pathway, leading to decreased cell survival and proliferation. mdpi.comnih.govnih.govmdpi.comdovepress.com Inhibition of Akt/mTOR by bufadienolides can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov The MAPK pathways, including ERK, JNK, and p38 MAPK, are also influenced by bufanolides. mdpi.commedkoo.comnih.govnih.govscilit.comdovepress.com For instance, bufalin has been shown to induce autophagy through the activation of the JNK pathway, which in turn increases the expression of autophagy-related proteins like ATG5 and Beclin-1. nih.gov Cinobufagin has been reported to modulate ROS-mediated MAPK signaling in inducing apoptosis. medkoo.com Furthermore, bufalin can induce apoptosis via both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways, involving the activation of caspases. nih.govfrontiersin.orgmdpi.com
Data on Bufalin's Effects on Apoptosis-Related Proteins:
| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Effect on Caspase-9 | Reference |
| Bufalin | Gallbladder Cancer (GBC-SD) | Increased | Decreased | Not specified | Activated | nih.govjcancer.org |
| Bufalin | Osteosarcoma (U-2 OS) | Increased | Decreased | Activated | Activated | mdpi.com |
| Bufotalin | Melanoma (A375) | Increased | Decreased | Upregulated | Upregulated | nih.gov |
| Bufadienolides | Melanoma (A375) | Upregulated | Downregulated | Downregulated | Not specified | nih.gov |
Regulation of Autophagy Processes
Bufanolides also play a role in regulating autophagy, a cellular process involving the degradation and recycling of cellular components. researchgate.netwikipedia.orgnih.govnih.govnih.govnih.gov Bufalin has been shown to induce autophagy in various cancer cells, and the interplay between apoptosis and autophagy in response to bufalin treatment is complex and can be cell-type dependent. nih.govnih.govnih.gov In some cases, autophagy may act as a protective mechanism against bufalin-induced apoptosis, while in others, it may contribute to cell death. wikipedia.orgnih.govnih.gov The induction of autophagy by bufalin can involve the Akt/mTOR/p70S6K and ERK signaling pathways. nih.gov Arenobufagin has also been shown to induce autophagy, leading to increased expression of autophagy-related proteins such as LC3-II, Beclin1, Atg5, Atg9, Atg16L1, and p62/SQSTM1. wikipedia.org Endoplasmic reticulum stress has also been implicated in bufalin-induced autophagy in glioma cells. nih.gov
Interference with Cell Cycle Progression at Specific Checkpoints
Bufanolides can inhibit cancer cell proliferation by interfering with cell cycle progression at specific checkpoints. researchgate.netnih.govjcancer.orgfrontiersin.orgnih.gov Bufalin has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including gallbladder carcinoma cells and melanoma cells. nih.govjcancer.orgfrontiersin.orgnih.gov This arrest can be associated with the modulation of cell cycle regulatory proteins, such as the upregulation of p21 and p27 and the downregulation of Cdc25C and CDK1. jcancer.orgnih.gov Bufotalin has also been reported to induce G2/M phase arrest in melanoma cells by upregulating ATM and Chk2 and downregulating Cdc25C and CDK1. frontiersin.orgnih.gov In pancreatic carcinoma cells, hellebrigenin (B1673045) induced G0/G1 arrest. ebi.ac.uk
Data on this compound-Induced Cell Cycle Arrest:
| Compound | Cell Line | Arrest Phase | Associated Protein Changes | Reference |
| Bufalin | Gallbladder Cancer (GBC-SD) | G2/M | Upregulation of p21, p27; Downregulation of G0/G1 phase cells | jcancer.org |
| Bufalin | Melanoma (A375) | G2/M | Upregulation of ATM, Chk2; Downregulation of CDC25C, CDK1 | frontiersin.orgnih.gov |
| Hellebrigenin | Pancreatic Carcinoma (SW1990, BxPC-3) | G0/G1 | Upregulation of p21; Downregulation of cyclin D1, cyclin E1, cdc25C, survivin | ebi.ac.uk |
Inhibition of Angiogenesis at the Cellular Level
Bufanolides have demonstrated anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. researchgate.netnih.govnih.govresearchgate.netcancer.gov Angiogenesis involves the proliferation, migration, and differentiation of endothelial cells. cancer.gov Bufalin has been shown to inhibit the proliferation of bovine aortic endothelial cells and the formation of capillary-like tubular networks in vitro. nih.gov This anti-angiogenic effect may be linked to the inhibition of endothelial cell proliferation through cell cycle arrest, specifically at the G2/M phase. nih.gov Bufalin can also enhance the anti-angiogenic effects of other agents, such as sorafenib, potentially through the modulation of the AKT/VEGF signaling pathway. nih.gov
Modulation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process that plays a significant role in cancer invasion and metastasis. researchgate.netresearchgate.netnih.govnih.govlipidmaps.orgnih.govgoogle.com Bufadienolides have been shown to inhibit EMT in various cancer cell types. researchgate.netresearchgate.netnih.govnih.govlipidmaps.org Arenobufagin, for instance, suppressed EMT in prostate cancer cells by downregulating β-catenin and modulating the expression of EMT markers, increasing epithelial markers like E-cadherin and decreasing mesenchymal markers such as ZEB1, vimentin, and slug. researchgate.netnih.gov Cinobufotalin has also been reported to reduce the expression of EMT markers in PC3 cells. lipidmaps.org Bufalin can inhibit EMT and abrogate radiation-induced EMT in non-small cell lung cancer cells, potentially through the inhibition of Src signaling. nih.gov
Data on this compound Effects on EMT Markers:
| Compound | Cell Line | E-cadherin | N-cadherin | Vimentin | Slug | ZEB1 | Reference |
| Arenobufagin | Prostate Cancer (PC3) | Increased | Not specified | Decreased | Decreased | Decreased | researchgate.netnih.gov |
| Bufalin | NSCLC (A549) | Increased | Decreased | Decreased | Decreased | Not specified | nih.gov |
| Cinobufotalin | Prostate Cancer (PC3) | Increased | Not specified | Decreased | Decreased | Decreased | lipidmaps.org |
Mechanisms of Multidrug Resistance Reversal (e.g., ABC Transporter Modulation)
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Bufadienolides have shown potential in reversing MDR, although the specific mechanisms, particularly regarding ABC transporter modulation, require further detailed investigation. researchgate.netnih.gov Some studies suggest that bufalin can enhance the sensitivity of cancer cells to traditional chemotherapeutic agents. jcancer.orgfrontiersin.org While the direct modulation of ABC transporters by bufanolides is a proposed mechanism, the available search results primarily highlight the reversal of drug resistance in the context of combination therapies and the general anti-tumor effects of bufanolides, rather than providing explicit data on ABC transporter interactions.
Interaction with Other Ion Channels (e.g., hERG K+ channels)
Beyond their well-established interaction with Na+/K+-ATPase, some bufanolides have been shown to interact with other ion channels, notably the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netscispace.comwikipedia.orgfrontiersin.orgeurofinsdiscovery.comresearchgate.net The hERG channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially fatal arrhythmias. wikipedia.orgfrontiersin.orgeurofinsdiscovery.com Bufalin has been reported to suppress hERG K+ currents expressed in HEK293 cells. researchgate.net This interaction with hERG channels is a significant consideration due to the potential for cardiotoxicity associated with this compound use. researchgate.netnih.gov The hERG channel's unique structure, including a large inner vestibule, allows for the binding of various drugs, including some bufanolides. wikipedia.orgfrontiersin.org
Influence on Reactive Oxygen Species (ROS) Production
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play dual roles in biological systems, acting as signaling molecules at low concentrations and causing oxidative damage at high concentrations mdpi.comwikipedia.orgmdpi.com. Bufanolides have been shown to influence ROS production, contributing to their observed biological effects, particularly in the context of cancer cell death nih.govnih.gov.
Studies have demonstrated that certain bufanolides can induce ROS generation, which in turn can modulate various signaling pathways. For instance, cinobufagin, a this compound found in Bufo bufo gargarizans, has been shown to increase mitochondrial ROS generation in human multiple myeloma U266 cells nih.gov. This increase in ROS was associated with the induction of apoptosis, characterized by increased sub-G1 DNA content, Annexin V binding, caspase-3 activation, and PARP cleavage nih.gov. Inhibition of ROS generation using N-acetyl-L-cysteine (NAC) significantly prevented cinobufagin-induced activation of the MAPK signaling pathway components ERK, JNK, and p38, as well as apoptosis nih.gov. This suggests a ROS-mediated mechanism for cinobufagin's pro-apoptotic effects via the MAPK pathway nih.govresearchgate.net.
Another this compound, bufalin, has also been reported to induce ROS generation. In human colon cancer cells, bufalin-induced autophagy-mediated cell death was linked to the generation of ROS nih.gov. In this context, ROS activated autophagy through the c-Jun NH(2)-terminal kinase (JNK) pathway, leading to increased expression of ATG5 and Beclin-1 nih.gov. Antioxidants like N-acetylcysteine and vitamin C, along with a JNK inhibitor and JNK2 siRNA, attenuated bufalin-induced autophagy, highlighting the critical role of ROS and JNK in this process nih.gov.
Furthermore, cinobufagin's influence on ROS production has been investigated in brain cell models. In Gibco® Human Astrocyte (GHA) cells, cinobufagin induced ROS-associated cytotoxicity nih.gov. Treatment with N-acetylcysteine reversed both ROS production and cytotoxicity in these cells nih.gov. This effect was linked to preceding intracellular Ca2+ rises caused by Ca2+ influx via store-operated Ca2+ entry and phospholipase C-dependent Ca2+ release from the endoplasmic reticulum nih.gov.
These findings indicate that bufanolides can modulate intracellular ROS levels, and this modulation is a key factor in mediating their cellular effects, including the induction of apoptosis and autophagy in cancer cells nih.govnih.gov. The specific mechanisms linking this compound treatment to increased ROS production may involve mitochondrial dysfunction or other cellular processes mdpi.comnih.gov.
Identification and Characterization of Novel Molecular Targets
Network pharmacology approaches, integrating data from various sources, have been employed to predict potential targets of bufanolides. For example, studies investigating bufalin's effects on renal cell carcinoma have utilized network pharmacology to identify potential therapeutic targets. These analyses have suggested that bufalin's anti-renal cell carcinoma effects may involve multiple signaling pathways, including MAPK and PI3K/Akt pathways, with potential critical targets such as MAPK10 and PI3K nih.gov. An intersection analysis between bufalin targets and renal cell carcinoma-related targets identified 34 possible targets nih.gov.
Molecular docking studies have also provided insights into the potential interactions of bufanolides with various proteins. In a study investigating the effects of bufalin on neuropathic pain, molecular docking indicated that bufalin, along with other bufadienolides like arenobufagin, resibufogenin (B1668039), bufotalin, and cinobufagin, showed strong binding capacities to a panel of 15 target proteins frontiersin.org. Bufalin demonstrated the most enhanced binding capacity among the tested compounds frontiersin.org. Experimental validation in CCI rat models showed that bufalin suppressed the protein expression of TRPV1 and P2X7 in the dorsal root ganglion frontiersin.org.
Proteomic analysis has also been used to identify proteins affected by bufanolides. A study on a bufalin derivative, BF211, in human lung cancer cells (A549) utilized SILAC-based proteomic analysis and revealed that 1282 proteins were differentially expressed after BF211 treatment nih.gov. Putative target proteins were associated with various cellular functions, including transcription, translation, mRNA splicing, ribosomal protein synthesis, and proteasome function nih.gov. Further characterization indicated that BF211 inhibited proteasome activity by decreasing the expression level of the proteasome β1 subunit and disrupting integral 26S proteasome assembly nih.gov.
Beyond specific proteins, bufalin has been reported to regulate a myriad of signal transduction cascades in various cancers, including JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, and c-MET pathways nih.gov. Bufalin-mediated modulation of non-coding RNAs is also an emerging area of research nih.gov.
These studies collectively highlight that the biological effects of bufanolides are mediated through interactions with multiple molecular targets and the modulation of complex cellular signaling networks, extending beyond their classical target, the Na+/K+-ATPase researchgate.netnih.gov. Continued research utilizing advanced techniques such as network pharmacology, proteomics, and molecular docking is essential for the comprehensive identification and characterization of the full spectrum of this compound targets nih.govnih.govnih.gov.
Table 1: Summary of this compound Influence on ROS Production
| This compound | Cell Line/Model | Observed Effect on ROS | Downstream Effects | Key Mediators/Pathways Involved |
| Cinobufagin | Human multiple myeloma (U266) | Increased ROS generation nih.gov | Apoptosis induction nih.gov | MAPK signaling pathway (ERK, JNK, p38) nih.gov |
| Cinobufagin | Gibco® Human Astrocytes (GHA) | Induced ROS-associated cytotoxicity nih.gov | Cytotoxicity nih.gov | Intracellular Ca2+ rises, PLC, SOCE nih.gov |
| Bufalin | Human colon cancer cells | Induced ROS generation nih.gov | Autophagy-mediated cell death nih.gov | JNK pathway, ATG5, Beclin-1 nih.gov |
| Bufadienolides (Toad venom extract) | A549 cell line | Increased ROS levels researchgate.net | Decreased cell viability, apoptosis induction researchgate.net | Not specified in snippet researchgate.net |
Table 2: Examples of Identified Novel Molecular Targets of Bufanolides
| This compound (or derivative) | Cell Line/Model | Identified/Predicted Targets or Pathways | Research Method(s) |
| Bufalin | Renal cell carcinoma | MAPK, PI3K/Akt pathways, MAPK10, PI3K (predicted) nih.gov | Network pharmacology, experimental validation nih.gov |
| Bufalin | CCI rat model (neuropathic pain) | TRPV1, P2X7 (suppressed expression) frontiersin.org | Molecular docking, Western blot frontiersin.org |
| Bufalin | Various cancers | JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, c-MET pathways nih.gov | Review of literature nih.gov |
| BF211 (Bufalin derivative) | Human lung cancer (A549) | Proteasome β1 subunit, 26S proteasome assembly nih.gov | Proteomics (SILAC), enzymatic assays nih.gov |
| Bufalin, Arenobufagin, Resibufogenin, Bufotalin, Cinobufagin | Neuropathic pain (in silico) | Strong binding capacity to 15 target proteins (specific proteins not listed) frontiersin.org | Molecular docking frontiersin.org |
Advanced Analytical Methodologies in Bufanolide Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry has become an indispensable tool in bufanolide research, offering unparalleled sensitivity and selectivity for the analysis of these compounds in complex matrices.
UPLC-Q-TOF/MS is a high-resolution mass spectrometry technique that is exceptionally well-suited for the comprehensive profiling of bufanolides in natural extracts. The high resolving power of UPLC allows for the rapid separation of closely related this compound isomers, while the Q-TOF mass analyzer provides accurate mass measurements, enabling the confident identification of known compounds and the tentative identification of novel structures based on their elemental composition.
In a notable study, UPLC-Q-TOF/MS was employed for the thorough analysis of chemical constituents in Toad Venom. This powerful technique led to the identification of 126 compounds, which included both free and conjugated bufadienolides, as well as indole alkaloids and amino acids. nih.govresearchgate.netmdpi.com The high-resolution mass data obtained from the TOF analyzer was crucial in differentiating between bufanolides with the same nominal mass but different elemental compositions. Furthermore, the fragmentation patterns generated in the quadrupole provided valuable structural information for the tentative identification of new bufadienolides. This comprehensive profiling is essential for understanding the chemical diversity of natural sources of bufanolides and for identifying new compounds with potential therapeutic value.
For the targeted analysis and sensitive quantification of specific bufanolides, LC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is the method of choice. This technique utilizes a triple quadrupole mass spectrometer, which can be operated in multiple reaction monitoring (MRM) mode. In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the target this compound), which is then fragmented in the second quadrupole. The third quadrupole then selects a specific fragment ion for detection. This process provides a very high degree of selectivity and sensitivity, allowing for the accurate quantification of bufanolides even at very low concentrations in complex biological matrices such as plasma and tissue samples.
A key application of this technique is in pharmacokinetic studies. For instance, an LC/ESI-MS/MS method was developed and validated for the simultaneous quantification of multiple bufadienolides in rat plasma, enabling detailed investigation of their absorption, distribution, metabolism, and excretion. The high sensitivity of the method is critical for detecting the low concentrations of these compounds that are often present in biological samples following administration.
Understanding the molecular targets of bufanolides is crucial for elucidating their mechanisms of action. Nano-liquid chromatography-tandem mass spectrometry (Nano LC-MS/MS) is a powerful tool in proteomics that can be adapted to study the interactions between bufanolides and proteins. nih.gov This highly sensitive technique allows for the identification of proteins that bind to bufanolides, providing insights into their cellular targets. nih.gov
In a typical workflow, a this compound probe is used to "pull down" its interacting proteins from a cell lysate. These proteins are then digested into peptides, which are subsequently separated by nano-LC and identified by MS/MS. nih.gov This approach can reveal novel protein targets and help to construct the protein interaction networks of bufanolides. For example, proteomics studies have been instrumental in identifying the Na+/K+-ATPase as a primary target of many cardiotonic steroids, including bufadienolides. nih.gov Further Nano LC-MS/MS-based proteomics studies can help to identify other potential binding partners and off-target effects, contributing to a more complete understanding of their pharmacology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation and stereochemical determination of bufanolides. creative-biostructure.comwikipedia.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the carbon-hydrogen framework of the molecule. researchgate.net
Two-dimensional (2D) NMR experiments are essential for assembling the complete structure and determining the relative stereochemistry. Key 2D NMR techniques used in this compound research include:
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, revealing adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule. nih.gov
For instance, the stereochemistry of hydroxyl groups on the steroid nucleus can be determined by analyzing the coupling constants of the attached protons in the ¹H NMR spectrum and by observing key NOESY correlations. A multiplet pattern for a proton attached to a hydroxyl-bearing carbon can indicate its axial or equatorial orientation, while NOESY correlations between this proton and other protons with known stereochemistry can confirm the spatial arrangement.
| Proton | ¹H Chemical Shift (ppm) | Key NOESY Correlations | Stereochemical Assignment |
|---|---|---|---|
| H-3 | 3.65 (m) | H-1β, H-5, H₃-18 | 3β-OH (equatorial) |
| H-5 | 1.23 (m) | H-3, H-9 | A/B ring cis-fusion |
| H-14 | 2.15 (dd) | H-8, H₃-18 | C/D ring cis-fusion |
Spectrophotometric and Fluorescent Assays for Mechanistic Studies
Spectrophotometric and fluorescent assays are valuable tools for investigating the mechanisms of action of bufanolides, particularly for studying their effects on cellular processes and enzyme activity. These assays are often used in high-throughput screening to identify and characterize the biological activities of these compounds.
A common spectrophotometric method used to assess the cytotoxicity of bufanolides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the concentration at which a this compound inhibits cell growth by 50% (IC50). nih.govnih.gov
The primary mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase enzyme. researchgate.net The activity of this enzyme can be measured using a spectrophotometric assay that quantifies the amount of inorganic phosphate released from the hydrolysis of ATP. cornell.edunih.gov The inhibition of Na+/K+-ATPase by bufadienolides results in a decrease in the rate of phosphate release, which can be monitored to determine the inhibitory potency of the compound. cornell.edunih.gov
Fluorescence-based assays can also be employed to study the effects of bufanolides on cellular processes. For example, fluorescent probes can be used to measure changes in intracellular ion concentrations, such as calcium, which are affected by the inhibition of Na+/K+-ATPase. These assays provide real-time information on the cellular response to this compound treatment.
| This compound Concentration (µM) | Absorbance (at 660 nm) | % Inhibition |
|---|---|---|
| 0 | 1.25 | 0 |
| 0.01 | 1.05 | 16 |
| 0.1 | 0.78 | 37.6 |
| 1 | 0.45 | 64 |
| 10 | 0.15 | 88 |
Method Validation for Research Applications (Linearity, Precision, Accuracy, LOD, LOQ)
The validation of analytical methods is a critical requirement in this compound research to ensure the reliability and reproducibility of the obtained data. ms-editions.cl Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity. ms-editions.cl
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.eejuniperpublishers.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ut.eejuniperpublishers.com
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 1.0 - 100.0 |
| Precision (RSD, %) | < 2.0 |
| Accuracy (Recovery, %) | 98.5 - 101.2 |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
A spectrophotometric method for the quantification of total bufadienolides was developed and validated, demonstrating excellent linearity (r = 0.9999), a low limit of detection (LOD) of 1.3 × 10⁻⁴ µg/mL, and a low limit of quantification (LOQ) of 3.9 × 10⁻⁴ µg/mL. The method also showed good recovery (84%-99%) and repeatability (%RSD ≤ 5). nih.gov
Emerging Research Frontiers and Methodological Innovations
Integration of Bioinformatics and Text Mining for Research Trend Analysis
The vast and rapidly expanding body of scientific literature on bufanolides necessitates advanced computational methods to synthesize information and identify research trends. Bioinformatics and text mining offer powerful tools to systematically analyze publications, revealing knowledge structures and emerging areas of focus.
Co-word and co-citation analyses are bibliometric methods used to map the conceptual structure of a research field. By analyzing the frequency and co-occurrence of keywords (MeSH terms) in publications, researchers can identify core research themes and their interconnections. For instance, a text mining study of literature on bufalin (B1668032), a prominent bufanolide, utilized biclustering analysis to group high-frequency MeSH terms into distinct clusters. This approach has identified major research hotspots, including the mechanisms of action and therapeutic applications of bufalin. Such analyses provide a quantitative overview of the research landscape, highlighting both well-established and nascent areas of investigation, thereby guiding future research directions.
To understand the biological impact of bufanolides, bioinformatics tools are employed to analyze genes and proteins associated with their activity. Pathway enrichment analysis, using databases like the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to identify the biological processes and signaling pathways that are significantly affected by these compounds.
Studies on bufalin have identified a number of key pathways, including:
PI3K/AKT signaling
MAPK/JNK signaling
Wnt/β-catenin signaling
TGF-β/Smad signaling
NF-κB signaling
Furthermore, Protein-Protein Interaction (PPI) network analysis is used to map the complex interplay of proteins involved in a compound's mechanism of action. For bufalin, PPI network analysis has shown that apoptosis induction is a primary effect, with the apoptosis-related gene Caspase 3 being a central node in the interaction network. These network-based approaches provide a systems-level view of the molecular mechanisms, moving beyond a single target to a more comprehensive understanding of the compound's cellular effects.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how bufanolides interact with their biological targets. These methods are crucial for understanding structure-activity relationships and for the rational design of new derivatives.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. This has been extensively applied to study the interaction of various bufadienolides with their primary target, the Na+/K+-ATPase enzyme. jyoungpharm.orgresearchgate.net Docking studies have successfully predicted the binding poses of bufadienolides within the enzyme's binding pocket, identifying key amino acid residues, such as Thr797, that form hydrogen bonds with the ligand. researchgate.net These models help to explain why certain structural features, like a 14-OH group or a 1,3,5-orthoacetate moiety, contribute to higher binding affinity and inhibitory activity. jyoungpharm.orgresearchgate.net
Molecular dynamics (MD) simulations build upon these static models by simulating the movement of atoms in the protein-ligand complex over time. nih.govrsc.org This provides a dynamic view of the interaction, assessing the stability of the complex and revealing conformational changes in both the protein and the ligand upon binding. nih.govacs.org For example, MD simulations have been used to investigate the influence of ions like K+ and Na+ on the stability of the Na+/K+-ATPase/bufalin complex, offering a deeper understanding of the ion-dependent binding mechanism. acs.org
| Computational Technique | Application in this compound Research | Key Findings |
| Molecular Docking | Predicting the binding pose and affinity of bufadienolides to Na+/K+-ATPase. jyoungpharm.orgresearchgate.netnih.gov | Identified key hydrogen bonding interactions (e.g., with Thr797) and elucidated the importance of specific functional groups (e.g., 14-OH, 11-OH) for binding affinity. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the bufadienolide-Na+/K+-ATPase complex over time. acs.org | Revealed the dynamic nature of the interaction and the influence of surrounding ions on complex stability. acs.org |
Strategies for Enhancing this compound Solubility and Stability for In Vitro Studies
A significant challenge in the in vitro study of bufanolides is their poor aqueous solubility and, in some cases, limited stability, which can hinder experimental reproducibility and accuracy. researchgate.net To overcome these limitations, various formulation strategies are being explored to improve the dissolution and stability of these hydrophobic compounds in aqueous media for research purposes.
Structural modification is one approach, involving the synthesis of more soluble derivatives or prodrugs. researchgate.net However, for studying the parent compounds, formulation-based strategies are more common. These include:
Solid Dispersions: Dispersing the this compound in a matrix of a water-soluble carrier can enhance its dissolution rate.
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.
Nanodrug Delivery Systems: Formulating bufanolides into nano-sized carriers such as nanoparticles, liposomes, or polymeric micelles can improve their dispersibility and stability in aqueous solutions for cell culture experiments. researchgate.net
These techniques aim to achieve higher and more consistent concentrations of the compound in in vitro assays, leading to more reliable and interpretable biological data.
Development of Advanced Probes and Tracers for Cellular Research
Visualizing the subcellular localization and tracking the dynamic behavior of molecules within living cells are critical for understanding their mechanisms of action. This is often achieved through the development of specialized chemical probes and tracers, such as fluorescently-labeled molecules or radiolabeled compounds for positron emission tomography (PET). nih.govnih.gov
The general strategy for creating a fluorescent probe involves conjugating a fluorophore (a fluorescent dye) to the molecule of interest without significantly altering its biological activity. mdpi.com Such probes would allow researchers to use techniques like confocal microscopy to observe the uptake, distribution, and accumulation of bufanolides within different cellular organelles in real-time. nih.gov Similarly, radiolabeling a this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) would create a PET tracer. nih.govfrontiersin.org While not used for cellular imaging, these tracers are invaluable in preclinical animal models to quantitatively study the whole-body distribution and target engagement of the compound in vivo. nih.gov
Although the development of fluorescent probes and PET tracers has been applied to many classes of natural products, the synthesis and application of such advanced tools specifically for bufanolides are not yet widely reported in the scientific literature. The creation of these probes remains a key methodological frontier that would greatly accelerate the cellular and molecular investigation of this compound class.
Exploration of this compound Derivatives in Animal Models for Mechanistic Insights (Excluding Clinical Relevance)
To gain deeper mechanistic insights into how bufanolides function in vivo, researchers synthesize novel derivatives and study their effects in non-clinical animal models. This research is focused on understanding the fundamental biology of their mechanism of action rather than direct therapeutic application.
A primary target for bufanolides is the Na+/K+-ATPase enzyme. nih.gov The inhibition of this ion pump is central to many of their observed biological effects. nih.govfrontiersin.org To explore the structure-activity relationships related to this target, novel bufalin derivatives, such as bufalin 2,3-ene and bufalin 3,4-ene, have been synthesized. nih.govmdpi.com The biological activities of these derivatives were then evaluated in animal-derived systems, such as primary cardiomyocytes isolated from quail embryos. nih.gov
These studies allow for a direct comparison of the derivatives' ability to inhibit Na+/K+-ATPase activity and modulate cellular functions, like the force of cardiomyocyte contraction. nih.gov By correlating changes in the chemical structure with changes in biological effect in a controlled animal model system, researchers can elucidate the specific roles of different functional groups on the this compound scaffold in target engagement and downstream signaling. This approach provides crucial mechanistic information that is difficult to obtain from cell-free assays alone. nih.govnih.gov
Q & A
Q. What steps ensure reproducibility in this compound extraction protocols?
- Methodological Answer :
- Detailed documentation : Specify plant sources (geographic origin, harvesting season).
- Standardized protocols : Adopt USP/Ph.Eur. guidelines for solvent purity and equipment calibration.
- Inter-lab validation : Share samples with independent labs for cross-verification.
Publish raw chromatograms and spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
